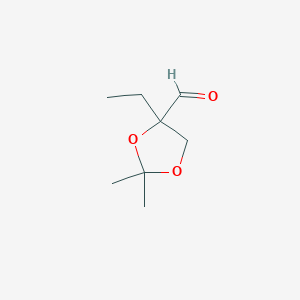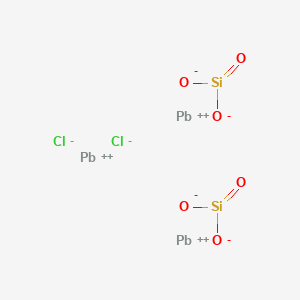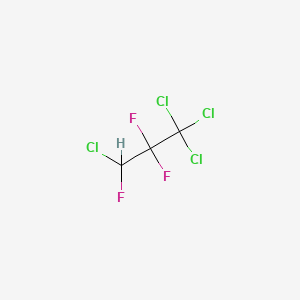
(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol is an organic compound with the molecular formula C13H22O It is characterized by a cyclohexene ring substituted with a methanol group and a 4-methylpenten-3-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol typically involves the reaction of cyclohexene with a suitable alkylating agent to introduce the 4-methylpenten-3-yl group. The reaction conditions often include the use of a strong base to deprotonate the cyclohexene, followed by the addition of the alkylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be used to facilitate the alkylation reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The double bonds in the cyclohexene ring and the side chain can be reduced to form saturated compounds.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-al (aldehyde) or 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-oic acid (carboxylic acid).
Reduction: Formation of 4-(4-Methylpentyl)cyclohexane-1-methanol.
Substitution: Formation of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-halide.
Scientific Research Applications
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-al
- 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-oic acid
- 4-(4-Methylpentyl)cyclohexane-1-methanol
Uniqueness
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring with a methanol group and a 4-methylpenten-3-yl side chain makes it a versatile compound with potential applications across various fields. The presence of both unsaturated and hydroxyl functional groups allows for diverse chemical reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
[4-(4-methylpent-1-en-3-yl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-4-13(10(2)3)12-7-5-11(9-14)6-8-12/h4,7,10-11,13-14H,1,5-6,8-9H2,2-3H3 |
InChI Key |
VUSLNBHTGSEFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=C)C1=CCC(CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)

![2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid](/img/structure/B13834033.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B13834039.png)








